molecular formula C5H2Br2OS B1605327 3,5-Dibromothiophene-2-carbaldehyde CAS No. 23688-07-5

3,5-Dibromothiophene-2-carbaldehyde

Cat. No.: B1605327
CAS No.: 23688-07-5
M. Wt: 269.94 g/mol
InChI Key: SKGGLYBEXSUWBT-UHFFFAOYSA-N
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Description

3,5-Dibromothiophene-2-carbaldehyde is an organic compound with the molecular formula C5H2Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and an aldehyde group at the 2 position. This structure imparts unique chemical properties, making it valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromothiophene-2-carbaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method starts with 3,5-dibromothiophene, which undergoes lithiation followed by formylation using dimethylformamide (DMF) to yield the desired aldehyde . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization from toluene are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Grignard Reagents: Used for nucleophilic addition to the aldehyde group.

    Sodium Borohydride: Employed for the reduction of the aldehyde group.

    Palladium Catalysts: Utilized in cross-coupling reactions involving the bromine atoms.

Major Products Formed

Mechanism of Action

The mechanism of action of 3,5-Dibromothiophene-2-carbaldehyde primarily involves its electrophilic aldehyde group and the reactive bromine atoms. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atoms can participate in substitution reactions. These reactive sites enable the compound to interact with various molecular targets and pathways, facilitating the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromothiophene-2-carbaldehyde is unique due to the specific positioning of the bromine atoms and the aldehyde group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo both nucleophilic addition and substitution reactions enhances its utility in creating a wide range of functionalized thiophene derivatives .

Properties

IUPAC Name

3,5-dibromothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGGLYBEXSUWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356030
Record name 3,5-dibromothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23688-07-5
Record name 3,5-dibromothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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